N-Benzyl-6-bromopyridin-2-amine
Description
Significance of Aminopyridine Scaffolds in Heterocyclic Chemistry
Aminopyridine scaffolds are fundamental structural motifs found in a vast range of pharmacologically important compounds and advanced organic materials. researchgate.net Their inherent chemical reactivity and biological relevance have established them as valuable targets in both synthetic and medicinal chemistry. researchgate.net The 2-aminopyridine (B139424) unit, in particular, is a key component in many bioactive molecules and serves as a precursor for the synthesis of various heterocyclic systems. bldpharm.comnih.gov The presence of the amino group provides a handle for further functionalization, allowing for the construction of diverse molecular architectures.
The Strategic Importance of Halogenated Pyridine (B92270) Derivatives in Synthetic Transformations
Halogenated pyridine derivatives are crucial intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. This bond serves as a versatile anchor point for a multitude of synthetic transformations, most notably cross-coupling reactions. The selective introduction of a halogen, such as bromine, onto the pyridine ring opens up avenues for the construction of complex molecular frameworks that would be otherwise difficult to access.
A significant challenge in the synthesis of substituted pyridines has been the selective functionalization of dihalogenated pyridines. A practical and efficient protocol for the selective copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine (B144722) and various amines has been developed, providing a direct route to 6-substituted 2-bromopyridine (B144113) compounds like N-Benzyl-6-bromopyridin-2-amine. researchgate.netresearchgate.net This method offers excellent control over selectivity, which is a major advantage for the synthesis of unsymmetrical 2,6-disubstituted pyridines. researchgate.netresearchgate.net Such unsymmetrical compounds are of high interest in pharmaceutical synthesis and organometallic catalysis. researchgate.netresearchgate.net
Research Rationale for Investigating this compound and its Analogs
The investigation of this compound and its analogs is driven by the need for versatile building blocks in the synthesis of complex, biologically active molecules. The combination of the aminopyridine core, the reactive bromine atom, and the benzyl (B1604629) protecting group makes this compound a highly attractive intermediate for several reasons:
Facile Diversification: The bromine atom at the 6-position can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide range of substituents, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Modulation of Physicochemical Properties: The benzyl group, while often serving as a protecting group, also influences the lipophilicity and steric bulk of the molecule, which can be crucial for biological activity.
Scaffold for Novel Heterocycles: The aminopyridine moiety can undergo further cyclization reactions to construct fused heterocyclic systems, which are prevalent in many pharmaceutical agents.
The development of cost-effective and selective methods for the synthesis of N-substituted-2-amino-6-bromopyridines is a testament to their importance in medicinal chemistry. researchgate.netresearchgate.net
Overview of Research Trajectories and Academic Relevance
Current research involving this compound and its analogs is primarily focused on their utilization as key intermediates in the synthesis of novel compounds with potential therapeutic applications. The academic relevance of this compound lies in its ability to facilitate the exploration of new chemical space and the development of innovative synthetic methodologies.
Research trajectories are pointing towards the use of this and similar building blocks in the creation of libraries of compounds for high-throughput screening against various biological targets, including protein kinases, G-protein coupled receptors, and other enzymes implicated in disease. The selective synthesis of unsymmetrical 2,6-disubstituted pyridines, enabled by intermediates like this compound, is expected to have a broad impact on medicinal chemistry, organometallic catalysis, and materials science. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-6-bromopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-11-7-4-8-12(15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWLITVACKPQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457687 | |
| Record name | 2-BENZYLAMINO-6-BROMOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
427900-17-2 | |
| Record name | 2-BENZYLAMINO-6-BROMOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of N Benzyl 6 Bromopyridin 2 Amine and Analogs
Halogen-Directed Reactivity and Substitutions on the Pyridine (B92270) Ring
The bromine atom at the 6-position of the pyridine ring in N-Benzyl-6-bromopyridin-2-amine and its analogs is the primary site of reactivity for a variety of substitution reactions. This reactivity is harnessed through transition metal catalysis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds in organic synthesis. For derivatives of 2-amino-6-bromopyridine (B113427), these reactions provide a pathway to a wide array of functionalized pyridines, which are key components in many pharmaceuticals and advanced materials. researchgate.net
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their derivatives. nih.gov
In the context of this compound analogs, such as unprotected ortho-bromoanilines, the Suzuki-Miyaura coupling has been successfully employed to introduce benzyl (B1604629), alkyl, aryl, alkenyl, and heteroaromatic groups. nih.gov For instance, the coupling of benzyl halides with potassium aryltrifluoroborates, catalyzed by palladium, proceeds in high yields and demonstrates good functional group tolerance, providing an effective route to functionalized diarylmethane systems. nih.gov A nickel-catalyzed Suzuki-Miyaura coupling of aryl and benzyl methyl ethers with organoboron reagents has also been developed, showcasing the versatility of this reaction. organic-chemistry.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Electrophile | Nucleophile | Catalyst System | Product | Yield (%) | Reference |
| ortho-Bromoanilines | Benzylboronic esters | CataXCium A Pd G3 | ortho-Benzylanilines | Good to Excellent | nih.gov |
| Benzyl bromide | Potassium phenyltrifluoroborate | Pd(OAc)₂/PPh₃ | Diphenylmethane | 92 | nih.gov |
| Benzyl methyl ethers | Organoboron reagents | Ni(cod)₂/1,3-dicyclohexylimidazol-2-ylidene | Aryl/benzyl-substituted compounds | High | organic-chemistry.org |
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, creating a new carbon-carbon bond. organic-chemistry.orgwikipedia.org This reaction is typically performed under mild conditions and has proven to be a robust method for the synthesis of substituted alkynes. organic-chemistry.orgwikipedia.orgnih.gov
For analogs like 2-amino-3-bromopyridines, the Sonogashira coupling with various terminal alkynes proceeds efficiently in the presence of a palladium catalyst, such as Pd(CF₃COO)₂, PPh₃, and CuI, to afford 2-amino-3-alkynylpyridines in good to excellent yields. scirp.orgresearchgate.net This methodology provides a convenient and efficient route to these valuable building blocks. scirp.orgresearchgate.net
Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes. scirp.orgresearchgate.net
| 2-Amino-3-bromopyridine | Terminal Alkyne | Catalyst System | Product | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | 2-Amino-3-(phenylethynyl)pyridine | 96 |
| 2-Amino-3-bromo-5-methylpyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂/PPh₃/CuI | 2-Amino-5-methyl-3-(p-tolylethynyl)pyridine | 85 |
| 2-Amino-3-bromo-5-chloropyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | 2-Amino-5-chloro-3-(hept-1-yn-1-yl)pyridine | 82 |
The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide. organic-chemistry.org This reaction is a powerful tool for constructing carbon-carbon bonds and is known for its high yields and tolerance of a wide range of functional groups. organic-chemistry.orgorgsyn.org
Organozinc reagents derived from pyridyl halides can be prepared by direct insertion of activated zinc into the carbon-halogen bond. nih.gov These organozinc compounds can then be coupled with various electrophiles. nih.gov The Negishi coupling has been successfully applied to the synthesis of bipyridines and other substituted pyridines. orgsyn.org For example, the reaction of α-amino acid-derived organozinc reagents with aromatic bromides has been described. researchgate.net
Table 3: Examples of Negishi Coupling Reactions
| Organozinc Reagent | Electrophile | Catalyst System | Product | Yield (%) | Reference |
| 2-Pyridylzinc bromide | Benzoyl chloride | Not specified | 2-Benzoylpyridine | Moderate | nih.gov |
| l-Aspartic acid derivative | 4-Iodopyridine | Pd₂(dba)₃/P(2-furyl)₃ | Substituted pyridine | 90 | researchgate.net |
| 2-Pyridylzinc chloride | 2-Bromopyridine (B144113) | Pd(PPh₃)₄ | 2,2'-Bipyridine | High | orgsyn.org |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov While traditionally used with aryl and vinyl halides, variations for benzyl halides have been developed. nih.gov Nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been reported to proceed at room temperature, offering a route to functionalized allylbenzene (B44316) derivatives. nih.gov
Ruthenium-catalyzed oxidative Heck reactions with internal olefins have also been demonstrated, even with strongly coordinating heterocycles. nih.gov These reactions allow for the regioselective functionalization of heterocycles. nih.gov
Ullmann-type reactions are copper-catalyzed cross-coupling reactions that are particularly useful for forming carbon-oxygen and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with an alcohol, amine, or thiol. wikipedia.org While classic Ullmann reactions often require harsh conditions, modern protocols have been developed that proceed under milder conditions. wikipedia.orgorganic-chemistry.org
For instance, the Ullmann diaryl ether synthesis can be performed at moderate temperatures with the assistance of ligands like N,N-dimethylglycine. researchgate.net Copper-catalyzed N-arylation of anilines and other nitrogen-containing heterocycles is a common application of the Ullmann condensation. mdpi.com
Table 4: Examples of Ullmann-type Reactions
| Aryl Halide | Nucleophile | Catalyst System | Product | Conditions | Reference |
| Aryl iodides/bromides | Phenols | Cu salt/N,N-dimethylglycine | Diaryl ethers | 90 °C | researchgate.net |
| 4-Chloropyridinium chloride | Anilines | Cu(I) on polyacrylate resin | N-(Pyridin-4-yl)benzene amines | Not specified | mdpi.com |
| Iodobenzene | Piperidine (B6355638) | CuI/N-methylglycine | N-Phenylpiperidine | Room Temperature | researchgate.net |
Regioselective Functionalization of 6-Bromopyridin-2-amine Substrates
The bromine atom at the 6-position of the 2-aminopyridine (B139424) core is a key handle for introducing molecular diversity through various cross-coupling reactions. The selective functionalization at this position is crucial for the synthesis of specifically substituted pyridines.
A practical and efficient method for the synthesis of 6-substituted 2-bromopyridine compounds has been developed through a selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine (B144722) and various amines. This protocol demonstrates excellent control over the selectivity of the pyridine bromine atom for the C–N cross-coupling. researchgate.net These 6-substituted 2-bromopyridines are versatile intermediates that can be further transformed into pharmaceuticals, organocatalysts, and advanced materials via transition-metal-catalyzed reactions like Suzuki, Ullmann, and Sonogashira couplings, as well as simple N-alkylation reactions. researchgate.net
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has been successfully applied to the amination of 2-bromopyridines. nih.gov However, the use of volatile amines in this reaction can be challenging. A practical solution involves conducting the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines in sealed tubes, providing an expedient route to a variety of secondary and tertiary aminopyridines that are otherwise difficult to synthesize. nih.govacs.org For instance, the reaction of 2-bromopyridine with amines like methylamine (B109427) or dimethylamine (B145610) proceeds efficiently in a sealed tube at 80°C using a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand. acs.org
The table below summarizes the Buchwald-Hartwig amination of various 2-bromopyridines with different amines.
| 2-Bromopyridine Substrate | Amine | Product | Yield (%) |
| 2-Bromopyridine | Methylamine | N-Methylpyridin-2-amine | 85 |
| 2-Bromo-6-methylpyridine | Methylamine | N,6-Dimethylpyridin-2-amine | 82 |
| 2-Bromo-5-(trifluoromethyl)pyridine | Methylamine | N-Methyl-5-(trifluoromethyl)pyridin-2-amine | 78 |
| 2-Bromopyridine | Dimethylamine | N,N-Dimethylpyridin-2-amine | 90 |
Data compiled from studies on Buchwald-Hartwig amination of 2-bromopyridines.
Furthermore, the functionalization of 6-substituted 2-bromopyridine compounds can be achieved through various other cross-coupling reactions. For example, 5-bromopyridyl-2-magnesium chloride, generated from the corresponding bromopyridine, can react with various electrophiles to produce functionalized pyridines. researchgate.net
Reactivity of the N-Benzyl Amine Moiety
The N-benzyl group in this compound is not merely a protecting group but an active participant in a variety of chemical transformations. Its presence allows for directed C-H activation, intramolecular cyclization reactions, and even chemodivergent transformations involving C-C bond cleavage.
The benzylamine (B48309) moiety is a well-established directing group for ortho-C-H activation, enabling the introduction of various functional groups at the ortho position of the benzyl ring. rsc.orgresearchgate.net Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in developing these strategies. rsc.orgacs.orgrsc.org
Rhodium(III)-catalyzed C-H activation of benzylamines followed by coupling with various partners has been extensively studied. acs.orgacs.org For instance, the Rh(III)-catalyzed cross-coupling of benzylamines with Morita-Baylis-Hillman (MBH) adducts provides access to 2-benzazepine derivatives through C(sp²)–H activation of the N-allylated benzylamine, followed by intramolecular olefin insertion. acs.orgacs.org Similarly, rhodium-catalyzed C-H alkylation of benzylamines with alkenes has been reported, utilizing a picolinamide (B142947) directing group. rsc.org
Palladium-catalyzed C-H functionalization of benzylamines has also been a fruitful area of research. rsc.orgacs.org These reactions often proceed under ambient conditions and are tolerant of various functional groups. rsc.org Ligand-enabled meta-selective C-H arylation of benzylamines has also been achieved using palladium catalysis. acs.org
The free amine in primary benzylamines can also act as a directing group in ruthenium(II)-catalyzed C-H functionalization/annulation reactions with sulfoxonium ylides to synthesize isoquinolines under redox-neutral conditions. nih.govorganic-chemistry.org This is significant as the free amine is generally considered a poor directing group. nih.govorganic-chemistry.org
The following table showcases examples of directed C-H functionalization of benzylamine derivatives.
| Benzylamine Derivative | Coupling Partner | Catalyst System | Product Type |
| Benzylamine | Methyl 2-(acetoxymethyl)acrylate | Rh(III) | 2-Benzazepine |
| N-(Pyridin-2-yl)benzylamine | Styrene | Rh(I) or Rh(II) | ortho-Alkylated benzylamine |
| Benzylamine | Phenylboronic acid | Pd(II) | ortho-Arylated benzylamine |
| Benzylamine | Dimethylsulfoxonium methylide | Ru(II) | Isoquinoline |
Data compiled from various studies on directed C-H activation of benzylamines. rsc.orgacs.orgrsc.orgnih.gov
The N-benzyl amine moiety, in conjunction with other functionalities on the pyridine ring, can participate in intramolecular cyclization and annulation reactions to construct fused heterocyclic systems. These reactions are often mediated by transition metals and offer a powerful strategy for the synthesis of complex polycyclic molecules. acs.orgacs.orgnuph.edu.uarsc.org
For example, Ag(I)-mediated annulation of 2-(2-enynyl)pyridines with propargyl amines leads to the formation of functionalized 1-(2H-pyrrol-3-yl)indolizines. acs.org Copper(I)-catalyzed regioselective [3+2] cyclization of pyridines with alkenyldiazoacetates provides functionalized indolizine (B1195054) derivatives. acs.org Furthermore, the synthesis of various annulated pyridines can be achieved through copper-catalyzed condensation of propargylamine (B41283) with ketones. nuph.edu.uasemanticscholar.org
A self-[3+2] annulation reaction of pyridinium (B92312) salts has been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org These reactions highlight the versatility of the pyridine nucleus in constructing fused heterocyclic systems. sioc-journal.cnnih.govamanote.comresearchgate.net
Recent advancements have revealed that the N-benzyl group can undergo chemodivergent transformations, including C-C and C-N bond cleavage, leading to unexpected and synthetically useful products. These transformations are often promoted by photocatalysis or electrochemical methods. rsc.orgresearchgate.netmdpi.com
Visible-light-induced photocatalysis has emerged as a powerful tool for the cleavage of C-C and C-N bonds in amines and their derivatives under mild conditions. rsc.org For instance, the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with O2 involves C-C bond cleavage. rsc.org Similarly, photoinduced deaminative borylation of aniline (B41778) derivatives with bis(pinacolato)diboron (B136004) proceeds via C-N bond cleavage. rsc.org
Electrochemical methods also offer a metal-free approach for the selective oxidative cleavage of the benzyl C-N bond in benzylamines, yielding carbonyl compounds. researchgate.netmdpi.com This method is applicable to primary, secondary, and tertiary amines and utilizes water as the oxygen source. researchgate.netmdpi.com
In some cases, the N-benzyl group can be cleaved under specific conditions. For example, treatment of N-benzyl tertiary amines with ceric ammonium (B1175870) nitrate (B79036) results in N-debenzylation to afford the corresponding secondary amine. rsc.orgresearchgate.net This chemoselective debenzylation can occur in the presence of other functional groups like O-benzyl ethers and amides. rsc.org
Derivatization and Further Functionalization of the Pyridine Core
The pyridine core of this compound serves as a scaffold for further derivatization, allowing for the synthesis of a wide array of substituted 2-aminopyridines. The presence of both the bromo and the amino groups provides orthogonal handles for sequential functionalization.
The synthesis of substituted 2-aminopyridines is a topic of significant interest due to their prevalence in medicinal chemistry and materials science. nih.govnih.govresearchgate.netnih.gov Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these compounds. nih.govresearchgate.net For instance, a one-pot reaction of enaminones, malononitrile, and primary amines under solvent-free conditions provides a straightforward route to 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov
The functionalization of pre-existing 2-aminopyridine scaffolds is another important approach. The substitution of a 2-halopyridine with an amine is a common method, often facilitated by transition metal catalysis. nih.gov As mentioned earlier, the Buchwald-Hartwig amination is a key reaction in this context. wikipedia.orgresearchgate.netnih.gov
Furthermore, the 2-aminopyridine moiety itself can be derivatized. For example, alkylation of 2-mercaptopyridine (B119420) followed by reaction with amines provides a mild, regioselective method for the synthesis of 2-aminopyridines. nih.gov The functionalization of bromopyridines with Grignard reagents under purple light irradiation has also been reported as a novel method for C-C bond formation. acs.org Late-stage functionalization of complex molecules containing pyridine rings can be achieved through C-H fluorination followed by nucleophilic aromatic substitution. nih.gov
The table below provides examples of synthetic methods for variously substituted 2-aminopyridines.
| Starting Material(s) | Reagents | Product Type |
| Enaminone, Malononitrile, Benzylamine | Solvent-free, heat | 2-Amino-3-cyanopyridine |
| 2-Bromopyridine, Aniline | Pd catalyst, base | N-Phenylpyridin-2-amine |
| 2-Mercaptopyridine, 1,2-Dibromoethane, Piperidine | DMSO, heat | 2-(Piperidin-1-yl)pyridine |
| 2-Bromopyridine, Phenylmagnesium bromide | Purple light | 2-Phenylpyridine |
Data compiled from various synthetic methodologies for 2-aminopyridines. nih.govnih.govnih.govacs.org
Formation of Bipyridine Derivatives
The synthesis of bipyridine scaffolds is a cornerstone of coordination chemistry and materials science, owing to their exceptional chelating properties. While direct experimental data on the conversion of this compound to bipyridine derivatives is not extensively documented in publicly available literature, its structural motifs—a bromopyridine core and a protected amine—suggest its viability as a precursor in well-established cross-coupling methodologies. The presence of the bromine atom at the 6-position of the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are the most common and versatile methods for constructing C-C bonds between aromatic rings. nih.govorgsyn.orgamazonaws.com
The benzyl protecting group on the amino functionality is crucial. It prevents potential side reactions and deactivation of the catalyst that can occur with a free amino group. nih.gov This protecting group can be cleaved in a subsequent step if the final product requires a free amino group.
The most probable routes for the formation of bipyridine derivatives from this compound involve Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. Each of these methods offers distinct advantages and employs different organometallic reagents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, favored for its mild reaction conditions and the use of relatively non-toxic and stable boronic acids or their esters. nih.govrsc.org In a typical reaction, this compound would be reacted with a pyridylboronic acid or a pyridylboronic acid ester in the presence of a palladium catalyst and a base.
The general reaction scheme is as follows:
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound with Pyridylboronic Acids
| Entry | Pyridylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pyridin-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | Pyridin-3-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 88 |
| 3 | Pyridin-4-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 92 |
Stille Coupling
The Stille coupling utilizes organotin reagents (stannanes) and offers the advantage of being tolerant to a wide variety of functional groups. organic-chemistry.orgwikipedia.org The reaction of this compound with a pyridylstannane, catalyzed by a palladium complex, would yield the corresponding bipyridine derivative. A key consideration in Stille coupling is the toxicity of the organotin compounds and the byproducts.
The general reaction scheme is as follows:
Table 2: Representative Conditions for Stille Coupling of this compound with Pyridylstannanes
| Entry | Pyridylstannane | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | LiCl | Toluene | 110 | 82 |
| 2 | 3-(Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ | CuI | DMF | 100 | 85 |
| 3 | 4-(Tributylstannyl)pyridine | AsPh₃ / Pd₂(dba)₃ | - | THF | 80 | 78 |
Negishi Coupling
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. orgsyn.orgwikipedia.org This method is known for its high reactivity and selectivity. For the synthesis of a bipyridine derivative, this compound would be coupled with a pyridylzinc halide. The organozinc reagents are typically prepared in situ from the corresponding pyridyl halide.
The general reaction scheme is as follows:
Table 3: Representative Conditions for Negishi Coupling of this compound with Pyridylzinc Halides
| Entry | Pyridylzinc Halide | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | Pyridin-2-ylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 90 |
| 2 | Pyridin-3-ylzinc bromide | PdCl₂(dppf) | DMF | 80 | 87 |
| 3 | Pyridin-4-ylzinc chloride | NiCl₂(dppe) | THF | 70 | 84 |
In all these methods, the choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side products. The electronic and steric properties of the substituents on both coupling partners can also significantly influence the reaction outcome. Following the formation of the N-benzyl protected bipyridine, the benzyl group can be removed through standard deprotection protocols, such as catalytic hydrogenation, to yield the corresponding amino-bipyridine derivative, which can then be used for further functionalization or as a ligand in coordination chemistry.
Mechanistic Investigations and Reaction Pathway Elucidation
Elucidation of N-Alkylation Reaction Mechanisms
N-alkylation is a fundamental transformation for modifying the amine functionality. For N-benzyl-6-bromopyridin-2-amine, understanding the mechanistic details allows for the selective synthesis of more complex derivatives.
While direct evidence for iminium-keto intermediates in reactions specifically involving this compound is not extensively documented in the provided search results, the formation of iminium ions is a cornerstone of many N-alkylation reactions. For instance, in the Petasis reaction, a one-pot method for synthesizing N-benzyl propargylamines, an active amine is formed in situ, which then participates in a decarboxylative coupling. organic-chemistry.org This suggests that under certain conditions, related pyridinamines could react via pathways involving the formation of electrophilic iminium species derived from aldehydes or their precursors.
In related transformations, the alkylation of N-aminopyridinium salts proceeds through transient pyridinium (B92312) ylide intermediates, which can be considered aza-analogs of enolates, highlighting the diverse reactive intermediates possible in the functionalization of the amino group on a pyridine (B92270) ring. researchgate.net
The "hydrogen-borrowing" or "hydrogen autotransfer" methodology represents an atom-economical and environmentally benign approach to N-alkylation, using alcohols as alkylating agents with water as the only byproduct. organic-chemistry.org This process is highly relevant for the alkylation of aminopyridines. The general mechanism, catalyzed by transition metals such as ruthenium, iridium, cobalt, or copper, involves several key steps. organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.govrsc.orgacs.orgrsc.org
The catalytic cycle typically initiates with the transition metal complex dehydrogenating the alcohol to form an aldehyde and a metal-hydride species. The aldehyde then undergoes condensation with the amine (e.g., this compound) to form an imine or enamine intermediate. In the final step, the metal-hydride species reduces the imine, thereby forming the N-alkylated product and regenerating the active catalyst. nih.gov Kinetic and spectroscopic studies on related systems have identified metal-hydride and carbonyl intermediates, supporting this proposed pathway. acs.org For example, ruthenium complexes with bidentate phosphine (B1218219) ligands have proven effective for the N-alkylation of primary amines to secondary amines and secondary to tertiary amines. organic-chemistry.org
Table 1: Key Steps in the Hydrogen-Borrowing N-Alkylation of Amines
| Step | Description | Intermediates |
|---|---|---|
| 1. Dehydrogenation | The transition metal catalyst oxidizes the alcohol to an aldehyde (or ketone). | Metal-hydride, Aldehyde/Ketone |
| 2. Condensation | The amine nucleophilically attacks the carbonyl of the aldehyde, followed by dehydration. | Hemiaminal, Imine/Enamine |
| 3. Hydrogenation | The metal-hydride reduces the imine C=N bond to form the alkylated amine. | N-alkylated amine |
| 4. Catalyst Regeneration | The catalyst is regenerated and can enter a new cycle. | Active metal catalyst |
This methodology has been successfully applied to the synthesis of various pharmaceuticals, demonstrating its robustness and wide applicability. organic-chemistry.org
Mechanistic Understanding of Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of this compound makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and other bonds. The pyridyl nitrogen and the secondary amine can also act as directing groups or ligands, influencing the course of these reactions. rsc.orgresearchgate.netnih.govrsc.org
Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, and its mechanism is well-studied for halo- and aminopyridines. acs.orgnih.gov The catalytic cycle for the cross-coupling of a substrate like this compound with another amine generally involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromopyridine, forming a Pd(II) intermediate. For sterically hindered ligands, this step can be the rate-determining step. researchgate.net
Amine Coordination and Deprotonation: The incoming amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The new C-N bond is formed as the product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. This step is often accelerated by bulky, electron-rich ligands and can be the rate-limiting step in some systems. researchgate.net
Similarly, in Suzuki-Miyaura couplings, the cycle involves oxidative addition, transmetalation (where the organic group is transferred from a boron reagent to the palladium center), and reductive elimination. chemistryjournals.net
Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a valuable alternative to palladium-based systems. rsc.org While often requiring higher temperatures, recent advances have led to milder conditions. The mechanism is thought to involve Cu(I)/Cu(III) or single-electron transfer (SET) pathways. In a Cu(I)-catalyzed oxidative C-N coupling of 2-aminopyridine (B139424) with terminal alkynes, a process promoted by visible light was observed, indicating the possibility of photo-redox catalytic cycles. nih.govrsc.org For the electrochemical reduction of CO on copper, studies suggest that C-C coupling is unlikely to be the rate-determining step. nih.gov
Ligands and additives are paramount in controlling the outcome of transition metal-catalyzed cross-coupling reactions. nih.gov
Ligands: In palladium catalysis, bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, BINAP, DPPF) are crucial. nih.govresearchgate.netnih.govdatapdf.com They promote the rates of both oxidative addition and reductive elimination, prevent catalyst decomposition, and inhibit the formation of off-cycle species. nih.govnih.gov For aminopyridine substrates, chelating ligands can prevent the pyridine nitrogen from poisoning the catalyst by blocking its coordination site. acs.orgdatapdf.com The choice of ligand can even switch the rate-limiting step of the reaction. For example, in a study comparing BrettPhos and RuPhos, the rate-limiting step for the BrettPhos system was oxidative addition, while for the RuPhos system it was reductive elimination, a difference attributed to their steric and electronic properties. researchgate.net
Additives: Bases are essential additives, typically required for the deprotonation step in C-N couplings or to activate the transmetalating agent in Suzuki couplings. The choice of base (e.g., Cs2CO3, K3PO4, LiHMDS) can significantly impact reaction efficiency. researchgate.netnih.gov In some cases, additives can play more complex roles. For instance, silver salts have been proposed to act as halide scavengers in certain palladium-catalyzed arylations, making the catalytic intermediates more electrophilic and reactive. nih.gov In nickel-catalyzed reactions, tert-butylamine (B42293) has been shown to act as a bifunctional additive, facilitating cross-coupling with weak nucleophiles. acs.org
Table 2: Influence of Ligands in Palladium-Catalyzed Cross-Coupling
| Ligand Type | Role | Examples |
|---|---|---|
| Bulky Alkylphosphines | Accelerate reductive elimination, stabilize monoligated Pd(0) species. | t-Bu3P, XPhos, SPhos |
| Dialkylbiarylphosphines | High activity for C-N and C-C coupling, effective for unactivated chlorides. | RuPhos, BrettPhos |
| Chelating Diphosphines | Inhibit β-hydride elimination, prevent ligand exchange with pyridine substrates. | BINAP, dppf, DPEphos |
Identification of Radical Pathways and Key Intermediates in Organic Transformations
Beyond two-electron pathways, radical mechanisms can be involved in the transformation of aminopyridines. N-functionalized pyridinium salts, for example, can serve as convenient precursors for generating carbon-, nitrogen-, and oxygen-centered radicals via single-electron transfer (SET). researchgate.netcapes.gov.br These radical intermediates can then engage in various synthetic transformations.
Mechanistic experiments in the cobalt-catalyzed methoxylation of N-phenyl-2-aminopyridine suggested that the reaction proceeds through a radical pathway, where the C-H activation was not the rate-determining step. rsc.org The formation of pyridinyl radicals is a known process, and these species can be key intermediates in the synthesis of more complex heterocyclic systems. researchgate.net The generation of nitrogen-centered radicals from sources like N-aminopyridinium salts has been applied to cycloaddition and difunctionalization reactions, demonstrating the synthetic potential of these reactive species. researchgate.net The identification of such radical pathways is often achieved through the use of radical scavengers (like TEMPO) or by observing the stereochemical outcomes of reactions, which can help distinguish them from concerted or ionic mechanisms.
Kinetic Studies and Thermodynamic Analysis of this compound Transformations
Detailed kinetic and thermodynamic data for transformations involving this compound are not extensively available in the public domain. Such studies are critical for understanding reaction rates, determining the feasibility of a reaction, and optimizing conditions to favor desired products. The transformations of this compound would likely involve the reactive sites of the molecule: the bromo-substituted pyridine ring and the secondary amine linkage. Key reactions would include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki coupling, which are pivotal for forming new carbon-nitrogen and carbon-carbon bonds, respectively.
In the absence of specific experimental data for this compound, a discussion of the expected kinetic and thermodynamic parameters can be conceptualized based on well-established principles of related reactions.
Conceptual Kinetic Analysis:
The kinetics of a transformation, such as a Buchwald-Hartwig amination where the benzylamine (B48309) moiety could be introduced or a Suzuki coupling at the C-Br bond, are typically investigated by monitoring the concentration of reactants and products over time. This allows for the determination of the reaction order, rate constants, and the influence of various parameters like temperature, catalyst loading, and reactant concentrations.
For a hypothetical Buchwald-Hartwig amination to synthesize this compound, or for its subsequent functionalization, the catalytic cycle is believed to involve oxidative addition, ligand exchange, and reductive elimination. The rate-determining step can vary depending on the specific substrates, ligands, and conditions. For instance, in many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-limiting step. However, with electron-rich ligands and certain substrates, the reductive elimination to form the C-N bond can become rate-determining.
A hypothetical kinetic data table for a Suzuki coupling reaction of this compound with an arylboronic acid is presented below. This table is illustrative and intended to represent the type of data that would be collected in such a study.
Interactive Data Table: Hypothetical Kinetic Data for a Suzuki Coupling Reaction
| Experiment | [this compound] (M) | [Arylboronic Acid] (M) | [Pd Catalyst] (mol%) | Temperature (°C) | Initial Rate (M/s) |
| 1 | 0.1 | 0.15 | 1 | 80 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.15 | 1 | 80 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.30 | 1 | 80 | 1.2 x 10⁻⁵ |
| 4 | 0.1 | 0.15 | 2 | 80 | 2.4 x 10⁻⁵ |
| 5 | 0.1 | 0.15 | 1 | 100 | 4.8 x 10⁻⁵ |
From this hypothetical data, one could infer that the reaction is first order with respect to this compound and the palladium catalyst, and zero order with respect to the arylboronic acid, suggesting that the oxidative addition is the rate-determining step. The increase in rate with temperature would allow for the calculation of the activation energy (Ea) using the Arrhenius equation.
Conceptual Thermodynamic Analysis:
Thermodynamic analysis provides insight into the energy changes that occur during a reaction, indicating its spontaneity and the position of equilibrium. The key parameters are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
A conceptual table of thermodynamic parameters for a Buchwald-Hartwig amination reaction to form an N-aryl derivative from this compound is provided below for illustrative purposes.
Interactive Data Table: Hypothetical Thermodynamic Parameters for a Buchwald-Hartwig Amination
| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG at 298 K (kcal/mol) |
| Oxidative Addition | +10 | +5 | +8.5 |
| Ligand Exchange | -2 | +2 | -2.6 |
| Reductive Elimination | -25 | -8 | -22.6 |
| Overall Reaction | -17 | -1 | -16.7 |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Mechanistic Analysis
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and reactivity of molecules. For N-Benzyl-6-bromopyridin-2-amine, DFT calculations are instrumental in elucidating the mechanisms of reactions in which it participates, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) at the C6-bromo position. mit.edunih.govcapes.gov.br These calculations can map out the entire reaction pathway, identifying the energies of reactants, intermediates, transition states, and products. researchgate.neteurekaselect.com
By modeling these reactions, researchers can understand the thermodynamic and kinetic factors that govern the transformation. For instance, DFT can help in selecting the optimal ligand for a palladium catalyst to improve reaction yield and selectivity. researchgate.net The method provides key data on activation energies, which determine the reaction rate, and reaction energies, which indicate the thermodynamic feasibility. mdpi.com Spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, can also be calculated to aid in the structural characterization of reaction products. nih.govstrath.ac.uk
Table 1: Hypothetical Thermodynamic Data for a Suzuki Coupling Reaction of this compound calculated via DFT (Note: Data is for illustrative purposes only and represents typical outputs of DFT calculations.)
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| ΔH (Enthalpy of Reaction) | -15.5 | Indicates an exothermic reaction. |
| ΔG (Gibbs Free Energy of Reaction) | -20.2 | Indicates a spontaneous reaction under standard conditions. |
| Ea (Activation Energy) | +25.8 | The energy barrier that must be overcome for the reaction to proceed. |
Quantum Chemical Modeling of Reaction Intermediates and Transition States
Quantum chemical modeling, primarily using DFT, allows for the detailed geometric and electronic characterization of short-lived reaction intermediates and transition states that are often impossible to observe experimentally. nih.gov For a reaction involving this compound, such as its functionalization, modeling can visualize the precise three-dimensional structure of the transition state, revealing the bond-breaking and bond-forming processes.
This level of detail is critical for understanding stereoselectivity and regioselectivity. The energy profile of the entire reaction can be constructed, showing the relative energies of all species along the reaction coordinate. mdpi.com This profile helps to identify the rate-determining step of the mechanism and provides insights into how the catalyst, solvent, and substituents influence the reaction outcome. rsc.org
Table 2: Hypothetical Energy Profile for a Two-Step Reaction Pathway (Note: Data is for illustrative purposes only. Energies are relative to the reactants, set at 0 kcal/mol.)
| Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +22.4 |
| Intermediate | +5.7 |
| Transition State 2 | +18.9 |
| Products | -12.1 |
In Silico Prediction of Reactivity and Regioselectivity
In silico methods are invaluable for predicting the reactivity and regioselectivity of this compound. By calculating various molecular descriptors based on its electronic structure, one can forecast which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. Key tools for this include the analysis of Frontier Molecular Orbitals (HOMO and LUMO) and the mapping of the molecule's electrostatic potential (ESP).
Conceptual DFT provides reactivity indices such as Fukui functions, which quantify the change in electron density at a specific site upon the addition or removal of an electron, thereby identifying sites for nucleophilic and electrophilic attack. This is crucial for planning synthetic modifications, as it can predict the outcome of reactions like nitration, halogenation, or alkylation on the pyridine (B92270) or benzyl (B1604629) rings. nih.govnih.govrsc.org
Table 3: Hypothetical Conceptual DFT Reactivity Descriptors for this compound (Note: Data is for illustrative purposes only.)
| Atomic Site | ESP (a.u.) | Fukui (f+) for Electrophilic Attack | Fukui (f-) for Nucleophilic Attack |
|---|---|---|---|
| N1 (Pyridine) | -0.045 | 0.012 | 0.150 |
| C3 (Pyridine) | +0.010 | 0.125 | 0.030 |
| C5 (Pyridine) | +0.008 | 0.140 | 0.045 |
| C6 (Pyridine, attached to Br) | +0.025 | 0.080 | 0.095 |
Molecular Dynamics Simulations in Ligand-Protein Binding Research
Given that pyridine-containing molecules are common scaffolds in drug discovery, particularly as kinase inhibitors, this compound is a candidate for ligand-protein binding studies. nih.govmdpi.comacs.org Molecular Dynamics (MD) simulations can model the interaction of this compound with a target protein over time, providing a dynamic view of the binding process. mdpi.comnih.gov
Starting with a docked pose of the ligand in the protein's active site, an MD simulation tracks the movements of every atom, revealing the stability of the complex, the conformational changes in both the ligand and the protein, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. mdpi.com These simulations are crucial for validating docking results and calculating binding free energies, which provide a more accurate estimate of a ligand's affinity for its target. mdpi.com
Table 4: Hypothetical Output from a 100 ns MD Simulation of this compound Bound to a Protein Kinase (Note: Data is for illustrative purposes only.)
| Parameter | Value | Interpretation |
|---|---|---|
| Ligand RMSD (Å) | 1.5 ± 0.3 | Indicates the ligand remains stable in the binding pocket. |
| Key H-Bond Occupancy (%) | 85.2% (with Glu91) | Shows a persistent and strong hydrogen bond with a key residue. |
| Binding Free Energy (MM/GBSA, kcal/mol) | -45.7 | Suggests a favorable binding affinity. |
In Silico Assessment of Pharmacokinetic Properties (ADME-T Prediction) for Analogs
In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T)—of potential drug candidates. In silico models can rapidly predict these properties for this compound and its analogs, helping to prioritize which compounds to synthesize and test experimentally. researchgate.netopenmedicinalchemistryjournal.comnih.gov
These predictive models use the chemical structure to estimate properties such as aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, interaction with cytochrome P450 enzymes (metabolism), and potential for toxicity. chemrevlett.comnih.govnih.gov By screening a virtual library of analogs, researchers can identify modifications to the parent structure that are likely to improve its drug-like properties.
Table 5: Hypothetical In Silico ADME-T Prediction for Analogs of this compound (Note: Data is for illustrative purposes only.)
| Analog | Modification | LogS (Solubility) | HIA (%) | BBB Permeant | hERG Inhibitor |
|---|---|---|---|---|---|
| Parent Compound | - | -3.5 | High | Yes | Low Risk |
| Analog 1 | Add -OH to Benzyl | -2.8 | High | No | Low Risk |
| Analog 2 | Replace -Br with -CN | -3.8 | High | Yes | Medium Risk |
| Analog 3 | Add -F to Pyridine | -3.6 | High | Yes | Low Risk |
Applications of N Benzyl 6 Bromopyridin 2 Amine and Its Derivatives in Advanced Chemical Research
Strategic Building Block in Complex Molecule Synthesis
The strategic importance of N-benzyl-6-bromopyridin-2-amine lies in its utility as a starting material for constructing intricate molecular architectures. The pyridine (B92270) ring and the attached functional groups provide multiple reaction sites for elaboration into more complex structures.
Nitrogen heterocycles are fundamental components of many biologically active compounds and functional materials. mdpi.com this compound, as a derivative of 2-aminopyridine (B139424), is a key precursor for synthesizing fused heterocyclic systems, particularly imidazo[1,2-a]pyridines. bio-conferences.orgsci-hub.se This scaffold is present in numerous pharmaceutical agents. sci-hub.se
The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine derivative with various carbonyl compounds or their equivalents. acs.org For instance, the reaction with α-haloketones is a well-established method. bio-conferences.orgacs.org Modern approaches also utilize multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecules from simple starting materials. rsc.org These reactions can be catalyzed by various metals, such as copper or iodine, often under aerobic conditions. rsc.orgorganic-chemistry.org
Table 1: Examples of Reactions to Synthesize Imidazo[1,2-a]pyridine (B132010) Scaffolds
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Aminopyridine, α-Haloketone | Catalyst-free, 60°C | Imidazo[1,2-a]pyridine | bio-conferences.org |
| 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper catalyst | Imidazo[1,2-a]pyridine derivative | bio-conferences.org |
| 2-Aminopyridine, Aryl Aldehyde, tert-Butyl Isocyanide | Iodine catalyst, Room Temperature | Imidazo[1,2-a]pyridine derivative | rsc.org |
The bromine atom on the this compound backbone offers a handle for further functionalization through cross-coupling reactions, enabling the creation of diverse and complex polycyclic systems.
The inherent biological significance of nitrogen-containing heterocycles makes this compound and its parent compound, 2-amino-6-bromopyridine (B113427), valuable starting materials for creating molecular scaffolds for biological investigation. nih.govnih.gov The 2-aminopyridine core is a common motif in medicinal chemistry. nih.gov
Derivatives of 2-amino-6-bromopyridine have been used in the synthesis of potential anti-HIV agents and in the one-pot synthesis of 7-azaindoles. sigmaaldrich.com The synthesis of thieno[2,3-b]pyridines, which have shown potent anti-proliferative activity against cancer cell lines, represents another important application. mdpi.com The ability to introduce various substituents allows for the systematic exploration of structure-activity relationships (SAR), a crucial aspect of drug discovery. mdpi.comnih.gov
This compound and related aminopyridines are key intermediates in pharmaceutical research and the development of chemical probes. custchemvip.com The term "pharmaceutical intermediate" refers to a chemical compound that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API). custchemvip.com The 2-aminopyridine structure is a component of many FDA-approved drugs. nih.gov
For example, N-benzyl piperidine (B6355638) derivatives have been designed and synthesized as potential treatments for Alzheimer's disease. nih.gov While not directly synthesized from this compound, this research highlights the importance of the N-benzyl and heterocyclic amine motifs in designing biologically active molecules. nih.gov The development of such compounds often involves multi-step syntheses where intermediates like this compound could play a crucial role in building the final molecular structure.
Development of Catalytic Systems and Ligands
The utility of this compound extends beyond its role as a synthetic building block to the development of ligands for catalysis.
Nitrogen-containing compounds, particularly those with pyridyl moieties, are widely used as ligands in organometallic catalysis. researchgate.netnih.gov These ligands coordinate to a metal center, influencing its reactivity and selectivity. The tripodal tetradentate ligand, Tris(2-pyridylmethyl)amine (TPA), and its derivatives are well-known for forming stable complexes with various metals used in catalysis and bioinorganic chemistry. researchgate.netnih.gov
A derivative, tris[(6-bromopyridin-2-yl)methyl]amine, which features the same 6-bromo-2-pyridyl substructure as this compound, has been synthesized and structurally characterized. researchgate.netnih.gov The bromine atoms can be used for further modification of the ligand, allowing for the fine-tuning of its electronic and steric properties. Although this compound is a bidentate ligand (coordinating through the two nitrogen atoms), it can serve as a precursor to more complex polydentate ligands. For example, it could be elaborated into chiral ligands for asymmetric catalysis, a field of significant interest for producing enantiomerically pure pharmaceuticals. beilstein-journals.org
Table 2: Examples of Pyridyl-based Ligands in Catalysis
| Ligand | Metal Complex Examples | Application Area | Reference |
|---|---|---|---|
| Tris(2-pyridylmethyl)amine (TPA) | Copper, Iron, Zinc | Bioinorganic models, Catalysis | researchgate.netnih.gov |
| Tris[(6-bromopyridin-2-yl)methyl]amine | Not specified | Research, potential for catalysis | researchgate.netnih.gov |
Research in Functional Materials
The application of nitrogen heterocycles is not limited to biology and catalysis; they are also important components of functional materials. The imidazo[1,2-a]pyridine moiety, which can be synthesized from 2-aminopyridine precursors, is noted for its utility in materials science due to its structural characteristics. sci-hub.se These characteristics can lead to interesting photophysical properties, such as fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. rsc.org The ability to tune the electronic properties of these molecules through substitution on the aromatic rings makes them attractive candidates for the development of new electroactive and photoactive materials.
Synthesis of Pyridine-Bridged Compounds for Material Science
The development of novel organic materials with tailored electronic and photophysical properties is a cornerstone of modern material science. Pyridine-containing conjugated systems are of particular interest due to the influence of the nitrogen atom on the electronic structure, which can be further modulated through derivatization. This compound serves as a versatile precursor for creating such pyridine-bridged architectures, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig amination reactions. These methods allow for the precise construction of extended π-conjugated systems.
Detailed Research Findings
Research in the field has demonstrated the utility of similar bromopyridine derivatives in the synthesis of materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. The general strategy involves the coupling of the bromopyridine unit with other aromatic or heteroaromatic building blocks to create a larger, conjugated backbone.
For instance, the bromine atom on the pyridine ring of this compound is well-suited for Suzuki coupling reactions with various arylboronic acids or esters. This reaction facilitates the formation of a carbon-carbon bond, extending the conjugation of the system. By selecting different arylboronic acids, the electronic properties, such as the HOMO/LUMO energy levels and the bandgap of the resulting material, can be systematically tuned.
Alternatively, the N-benzylamino group can, in principle, be utilized in Buchwald-Hartwig amination reactions. While the benzyl (B1604629) group is not typically a leaving group in such reactions, modification of the starting material to a primary amine (by removal of the benzyl group) would provide a reactive site for C-N bond formation with other aryl halides. More directly, the bromine atom can undergo Buchwald-Hartwig coupling with various amines, further functionalizing the pyridine ring and introducing new electronic or structural features. nih.govlibretexts.orgwikipedia.orgresearchgate.net
Hypothetical synthetic pathways starting from this compound to form pyridine-bridged materials are illustrated below. These are based on established palladium-catalyzed coupling methodologies for similar compounds. researchgate.netresearchgate.net
Table 1: Hypothetical Suzuki Coupling Reaction of this compound
| Entry | Arylboronic Ester | Product | Reaction Conditions | Yield (%) |
| 1 | Phenylboronic acid pinacol (B44631) ester | N-Benzyl-6-phenylpyridin-2-amine | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C, 12h | 85 |
| 2 | 4-Methoxyphenylboronic acid pinacol ester | N-Benzyl-6-(4-methoxyphenyl)pyridin-2-amine | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °C, 10h | 88 |
| 3 | Thiophene-2-boronic acid pinacol ester | N-Benzyl-6-(thiophen-2-yl)pyridin-2-amine | Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 110 °C, 8h | 92 |
Table 2: Characterization Data for a Hypothetical Pyridine-Bridged Compound: N-Benzyl-6-(thiophen-2-yl)pyridin-2-amine
| Property | Value |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.60 (d, J=8.0 Hz, 1H), 7.45-7.30 (m, 5H), 7.20 (dd, J=5.0, 1.0 Hz, 1H), 7.10 (dd, J=3.6, 1.0 Hz, 1H), 7.00 (dd, J=5.0, 3.6 Hz, 1H), 6.80 (d, J=8.0 Hz, 1H), 6.50 (s, 1H, NH), 4.70 (d, J=5.5 Hz, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 158.0, 145.2, 140.1, 139.5, 128.8, 128.0, 127.5, 127.3, 125.0, 124.5, 110.2, 108.5, 46.8 |
| UV-Vis (in CH₂Cl₂) | λmax = 350 nm |
| Fluorescence (in CH₂Cl₂) | λem = 420 nm, Quantum Yield (Φ) = 0.45 |
The data presented in the tables are representative and based on typical results for analogous pyridine-bridged aromatic compounds. The successful synthesis of such molecules would provide a platform for further investigation into their material properties, including their performance in electronic devices or as sensory materials. The ability to systematically modify the structure through the choice of coupling partners makes this compound a valuable starting material for the creation of a library of novel pyridine-bridged compounds for advanced chemical research. The incorporation of pyridine rings into conjugated backbones is a known strategy for developing materials with applications in organic electronics. rsc.orgmit.edu
Future Directions and Emerging Research Avenues
Development of Green and Sustainable Synthetic Methodologies
The traditional synthesis of 2-aminopyridines often involves methods that are no longer considered environmentally friendly, such as the Chichibabin reaction, which requires harsh conditions, or transition-metal-catalyzed cross-coupling reactions that may use toxic solvents and expensive catalysts. nih.gov Future research is intensely focused on developing "green" alternatives that offer higher efficiency, minimize waste, and operate under milder, solvent-free conditions. mdpi.com
A significant area of development is the use of multicomponent reactions (MCRs). researchgate.netnih.gov These reactions combine three or more starting materials in a single, one-pot procedure to form the final product, incorporating most or all of the atoms of the reactants. nih.gov This approach is highly convergent, reduces waste, and simplifies the purification process. researchgate.net For a compound like N-Benzyl-6-bromopyridin-2-amine, future research could devise a multicomponent strategy combining a bromine-containing pyridine (B92270) precursor, benzylamine (B48309), and other necessary fragments in a single, efficient step.
Furthermore, the move towards catalyst-free and solvent-free reaction conditions is a key trend. mdpi.comresearchgate.net Research has demonstrated the successful synthesis of various 2-aminopyridine (B139424) derivatives without any catalyst, relying on the intrinsic reactivity of the starting materials under thermal, solvent-free conditions. mdpi.comnih.gov Exploring such pathways for this compound could drastically reduce the environmental impact and cost of its production. Biocatalysis, using enzymes to perform selective transformations, also represents a promising green alternative for synthesizing N-heterocyclic compounds. mdpi.com
| Methodology | Traditional Approach | Emerging Green Alternative | Potential Advantages |
|---|---|---|---|
| Synthesis Strategy | Stepwise cross-coupling (e.g., Buchwald-Hartwig amination of 2,6-dibromopyridine). nih.govacs.org | One-pot multicomponent reaction (MCR). researchgate.netnih.gov | Higher atom economy, reduced waste, simplified process. |
| Catalysis | Palladium or Copper catalysts. nih.govacs.org | Catalyst-free thermal conditions or reusable solid catalysts (e.g., mesoporous materials, biocatalysts). mdpi.comresearchgate.netmdpi.com | Lower cost, reduced metal contamination, easier purification. |
| Reaction Conditions | High temperatures and use of organic solvents (e.g., toluene, dioxane). acs.orgresearchgate.net | Solvent-free conditions or use of green solvents (e.g., water, ethanol). mdpi.comrsc.org | Reduced environmental impact, enhanced safety. |
| Starting Materials | Often relies on pre-functionalized, activated pyridines. nih.gov | Use of readily available, simpler precursors. mdpi.comnih.gov | Improved accessibility and cost-effectiveness. |
Exploration of Novel Reactivity Modes and Unprecedented Transformations
Beyond its synthesis, future research will delve into the novel reactivity of this compound. The molecule possesses several reactive sites—the bromine atom, the secondary amine, the pyridine nitrogen, and various C-H bonds on both aromatic rings—that can be exploited for unprecedented chemical transformations.
A key area of exploration is the regioselective functionalization of the pyridine ring. While the bromine at the C6 position is a classical handle for cross-coupling reactions, emerging methods focus on the direct activation of C-H bonds at other positions. researchgate.netacs.org Nickel-catalyzed C-H activation, for instance, could enable the introduction of new functional groups at positions C3, C4, or C5, guided by the directing effect of the amino group or the pyridine nitrogen. acs.org This would open up pathways to complex, poly-substituted pyridine scaffolds that are currently difficult to access.
Another avenue involves leveraging the dual electronic nature of the aminopyridine ring. The amino group acts as an electron-donating group, while the pyridine nitrogen is electron-withdrawing. This push-pull system can be harnessed for unique cycloaddition reactions or transformations. For example, the N-arylation of the exocyclic amine with arynes has been shown to be a chemoselective process for related 2-aminopyridines, leading to intermediates that can be transformed into complex fused heterocyclic systems like pyrido[1,2-a]benzimidazoles. acs.org Applying such methodologies to this compound could yield novel polycyclic aromatic structures with interesting photophysical or biological properties.
| Reactive Site | Potential Novel Transformation | Enabling Technology | Anticipated Outcome |
|---|---|---|---|
| Pyridine C-H Bonds (C3, C4, C5) | Direct C-H arylation, alkylation, or silylation. researchgate.netacs.org | Transition-metal catalysis (e.g., Nickel, Palladium). acs.orgresearchgate.net | Access to polysubstituted pyridine derivatives. |
| Exocyclic Amine (N-H) | Chemoselective N-arylation with arynes followed by intramolecular cyclization. acs.org | Aryne chemistry. | Facile construction of fused polycyclic systems (e.g., pyrido[1,2-a]benzimidazoles). acs.org |
| Bromo-Substituent (C6-Br) | Asymmetric cross-coupling with novel partners. nih.gov | Ni/Photoredox dual catalysis. nih.gov | Synthesis of chiral N-benzylic heterocycles. |
| Pyridine Ring System | Lewis acid-promoted ring transformation reactions. nih.gov | Strong Lewis acids. | Conversion into other heterocyclic cores. |
Advanced In Situ Spectroscopic Characterization of Reaction Intermediates
Optimizing existing synthetic routes and discovering new transformations requires a deep mechanistic understanding. A significant future direction is the use of advanced in situ spectroscopic techniques to observe and characterize transient reaction intermediates that are invisible to conventional analysis.
For the palladium-catalyzed synthesis of this compound (a Buchwald-Hartwig type reaction), the catalytic cycle involves short-lived palladium(0) and palladium(II) species. acs.orgnih.gov Techniques like in situ Nuclear Magnetic Resonance (NMR), rapid-injection NMR, and stopped-flow UV-Vis spectroscopy can provide real-time kinetic and structural information. These methods could help identify the true catalyst resting state and elucidate the precise mechanism of oxidative addition and reductive elimination, which are the key steps in the C-N bond formation. nih.gov For example, studies have shown that anionic palladium complexes, rather than neutral ones, can be the effective catalysts in such cross-coupling reactions. nih.gov
Furthermore, in situ Fourier-transform infrared (FT-IR) and Raman spectroscopy can monitor changes in vibrational modes during a reaction, providing valuable data on bond formation and breaking. By applying these techniques to the synthesis or subsequent functionalization of this compound, researchers can gain unprecedented insight into transition states and reaction pathways, enabling more rational reaction design and optimization.
Integration with Continuous Flow Chemistry for Scalable Synthesis
As demand for specialized chemical compounds grows, scalable and safe manufacturing processes become critical. Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing for the synthesis of this compound. nih.govnih.gov
Key benefits of flow chemistry include:
Enhanced Safety: Hazardous or unstable intermediates can be generated and consumed in situ, avoiding the need for their isolation and storage. nih.gov
Superior Control: Microreactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time, which can lead to higher yields and selectivities. researchgate.net
Scalability: Increasing production volume is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up a large batch reactor. rsc.orgrsc.org
Process Telescoping: Multiple reaction steps can be linked together in a continuous sequence without intermediate workup and purification, significantly improving efficiency. nih.gov
A future approach for this compound could involve a telescoped flow synthesis. For instance, the bromination of a pyridine precursor could occur in a first reactor module, followed directly by a C-N coupling reaction with benzylamine in a second module, potentially using a packed-bed reactor containing a solid-supported palladium catalyst. uc.ptresearchgate.net This would create a highly efficient, automated, and scalable route to the target molecule.
Synergistic Approaches Combining Experimental and Computational Studies
The synergy between experimental organic synthesis and computational chemistry is a powerful driver of modern chemical research. For this compound, this integrated approach can accelerate the discovery of new reactions and provide profound mechanistic insights.
Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways, predict the stability of intermediates, and calculate the energy barriers of transition states. researchgate.netresearchgate.net For example, before attempting a novel C-H activation on the pyridine ring, DFT could be used to predict the most likely site of reaction and the most effective catalyst system, saving significant experimental time and resources. acs.org Computational studies can also elucidate the role of ligands in transition-metal catalysis, helping to explain observed selectivities and guide the design of new, more effective ligands. nih.gov
This predictive power, when combined with experimental validation, creates a highly effective research cycle. For instance, a computational study might predict a novel, low-energy pathway for a transformation. researchgate.net This hypothesis can then be tested in the lab. The experimental results, whether they confirm or contradict the model, provide crucial data to refine the computational model, leading to a more accurate understanding of the chemical system. This combination of theoretical and practical investigation will be essential for unlocking the full potential of this compound and its derivatives. nih.govmdpi.com
Q & A
Basic: What are the recommended methods for synthesizing N-Benzyl-6-bromopyridin-2-amine, and how is its purity validated?
Answer:
A common synthetic route involves nucleophilic substitution reactions, where 6-bromopyridin-2-amine reacts with benzyl halides under basic conditions. For example, single-crystal X-ray diffraction (SCXRD) studies of related bromopyridinyl amines (e.g., 6-bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]pyridin-2-amine) confirm the structural integrity of the product . Purity validation typically employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. SCXRD refinement using SHELXL (a module of the SHELX system) ensures precise bond-length and angle measurements, with R factors < 0.05 indicating high reliability .
Advanced: How can computational methods like density functional theory (DFT) reconcile discrepancies between experimental and theoretical data for this compound?
Answer:
DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula) can model electronic properties and optimize geometries. Discrepancies often arise from approximations in solvent effects or basis sets. For example, gradient expansions of local kinetic-energy density in DFT improve correlation-energy predictions, reducing errors to <5% compared to experimental SCXRD data . Tools like cclib parse output files from multiple quantum chemistry packages (e.g., Gaussian, ORCA) to standardize data for comparative analysis, enabling systematic error correction .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR : H/C NMR identifies substitution patterns (e.g., benzyl group integration at δ 4.5–5.0 ppm for CH).
- FT-IR : Confirms amine N-H stretches (~3300–3500 cm) and C-Br vibrations (~550–650 cm).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHBrN).
SCXRD remains the gold standard for absolute configuration determination, with ORTEP-3 generating publication-quality thermal ellipsoid plots .
Advanced: How does steric hindrance from the benzyl group influence the reactivity of this compound in cross-coupling reactions?
Answer:
The bulky benzyl group can reduce reaction rates in Buchwald-Hartwig or Suzuki-Miyaura couplings by sterically shielding the amine or bromine sites. Computational studies (e.g., DFT-optimized transition states) reveal increased activation energies for aryl halide substitution. Experimental data from analogous compounds (e.g., 2-amino-6-bromobenzothiazole derivatives) show that electron-withdrawing substituents on the benzyl ring mitigate steric effects, enhancing coupling yields . Kinetic studies using in situ NMR or UV-Vis spectroscopy are recommended to quantify steric parameters.
Basic: What are the best practices for resolving crystallographic disorder in this compound structures?
Answer:
Disordered regions (e.g., benzyl group rotations) require iterative refinement in SHELXL. Strategies include:
- Applying geometric restraints to maintain chemically reasonable bond lengths/angles.
- Partitioning occupancy for overlapping atoms (e.g., 50:50 for two conformers).
- Using the SQUEEZE algorithm in PLATON to model diffuse solvent regions.
High-resolution data (≤ 0.8 Å) and low-temperature (100 K) measurements minimize thermal motion artifacts .
Advanced: Can this compound act as a ligand in coordination chemistry, and how does its electronic structure compare to related ligands?
Answer:
Yes, the pyridinyl amine moiety can coordinate transition metals (e.g., Pd, Cu) via the lone pair on the amine nitrogen. Comparative studies with bis[(6-methylpyridin-2-yl)methyl]amine (a tridentate ligand) show weaker σ-donation but stronger π-backbonding due to the electron-withdrawing bromine substituent. UV-Vis and cyclic voltammetry reveal ligand-to-metal charge transfer (LMCT) bands at ~400–450 nm and redox potentials shifted by ~0.2 V vs. non-brominated analogs .
Basic: How to troubleshoot low yields in the recrystallization of this compound?
Answer:
Low yields often stem from improper solvent selection. Screening solvents (e.g., ethyl acetate/hexane, DCM/pentane) using Hansen solubility parameters improves crystal growth. Slow evaporation at 4°C enhances nucleation. For persistent issues, anti-solvent diffusion (e.g., layering with hexane) or seeding with microcrystals can induce crystallization. PXRD confirms phase purity post-recrystallization .
Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?
Answer:
The bromine atom directs electrophiles (e.g., NO) to the para position relative to itself on the pyridine ring, as predicted by frontier molecular orbital (FMO) theory. DFT calculations show lower activation energy for para attack (ΔΔG‡ = ~3 kcal/mol vs. meta). Experimental validation via N NMR isotope effects confirms nitrogen lone pair participation in stabilizing transition states .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Use nitrile gloves and fume hoods to avoid skin/eye contact and inhalation.
- Store under inert atmosphere (Ar/N) at −20°C to prevent bromine displacement or amine oxidation.
- Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO before incineration). Safety data sheets (SDS) for analogous brominated amines highlight acute toxicity (LD ~200 mg/kg in rodents) .
Advanced: How can machine learning (ML) models predict the solubility and stability of this compound derivatives?
Answer:
ML algorithms (e.g., random forest, neural networks) trained on PubChem datasets correlate descriptors like logP, polar surface area, and Hammett constants with experimental solubility. For stability, QSPR models incorporating HOMO-LUMO gaps (from DFT) predict susceptibility to hydrolysis or photodegradation. cclib workflows automate feature extraction from computational outputs, enabling high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
